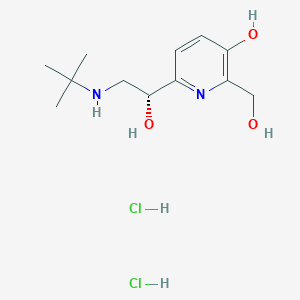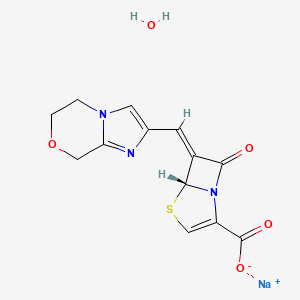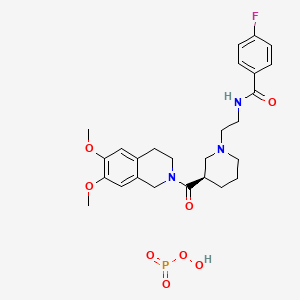
Pirbuterol hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pirbuterol hydrochloride, ®- is a beta-2 adrenergic bronchodilator used primarily for the symptomatic treatment of asthma. It has a preferential effect on beta-2 adrenergic receptors, which are predominantly found in bronchial smooth muscle . This compound is known for its ability to relax bronchial smooth muscle and inhibit the release of mediators of immediate hypersensitivity from cells, especially mast cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One method for synthesizing pirbuterol hydrochloride involves the reaction of 2-phenyl-4H-1,3-dioxino[5,4-b]pyridine-6-carbaldehyde with methyltriphenylphosphonium bromide and sodium hydroxide in toluene . This reaction yields 2-phenyl-6-vinyl-4H-1,3-dioxino[5,4-b]pyridine, which is further processed to obtain pirbuterol hydrochloride.
Industrial Production Methods
Industrial production methods for pirbuterol hydrochloride typically involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Pirbuterol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can affect the nitrogen-containing functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Pirbuterol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study beta-2 adrenergic receptor interactions.
Biology: Research on its effects on bronchial smooth muscle and mast cells provides insights into respiratory physiology.
Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating asthma and other respiratory conditions.
Industry: The compound is used in the development of inhalation devices and formulations for asthma treatment.
Mecanismo De Acción
Pirbuterol hydrochloride exerts its effects by stimulating beta-2 adrenergic receptors, which leads to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (c-AMP). Increased levels of c-AMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells .
Comparación Con Compuestos Similares
Similar Compounds
Salbutamol: Another beta-2 adrenergic agonist used for asthma treatment.
Isoproterenol: A non-selective beta-adrenergic agonist with similar bronchodilatory effects.
Terbutaline: A beta-2 adrenergic agonist with a longer duration of action compared to pirbuterol.
Uniqueness
Pirbuterol hydrochloride is unique in its preferential effect on beta-2 adrenergic receptors compared to isoproterenol . This selectivity makes it particularly effective in targeting bronchial smooth muscle without significantly affecting the heart, where beta-1 adrenergic receptors are more prevalent.
Propiedades
Número CAS |
2514734-82-6 |
|---|---|
Fórmula molecular |
C12H22Cl2N2O3 |
Peso molecular |
313.22 g/mol |
Nombre IUPAC |
6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H/t11-;;/m1../s1 |
Clave InChI |
XIDFCZTVVCWBGN-NVJADKKVSA-N |
SMILES isomérico |
CC(C)(C)NC[C@H](C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
SMILES canónico |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11930682.png)

![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)

![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)


![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)

![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)

